molecular formula C9H12BrN5S B10959116 5-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol

5-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B10959116
M. Wt: 302.20 g/mol
InChI Key: LHDCLMLYBRQHGE-UHFFFAOYSA-N
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Description

5-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a unique combination of pyrazole and triazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The thiol group can be oxidized to form disulfides or sulfonic acids, while reduction can yield the corresponding sulfides.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide, potassium thiocyanate, or primary amines in polar solvents like DMF or DMSO.

    Oxidation: Oxidizing agents such as hydrogen peroxide, sodium periodate, or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution: Formation of various substituted pyrazole-triazole derivatives.

    Oxidation: Formation of disulfides or sulfonic acids.

    Reduction: Formation of sulfides.

Scientific Research Applications

5-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting various diseases.

    Agricultural Chemistry: Use as a precursor for the synthesis of agrochemicals such as herbicides and fungicides.

    Materials Science: Application in the development of new materials with unique electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism of action of 5-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The exact pathways would depend on the specific application, but could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol is unique due to its combination of pyrazole and triazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H12BrN5S

Molecular Weight

302.20 g/mol

IUPAC Name

3-(4-bromo-2,5-dimethylpyrazol-3-yl)-4-ethyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C9H12BrN5S/c1-4-15-8(11-12-9(15)16)7-6(10)5(2)13-14(7)3/h4H2,1-3H3,(H,12,16)

InChI Key

LHDCLMLYBRQHGE-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NNC1=S)C2=C(C(=NN2C)C)Br

Origin of Product

United States

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